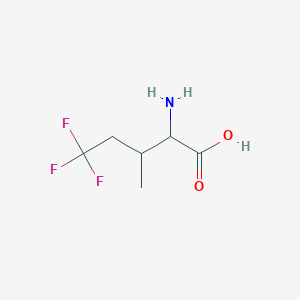
2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- is a complex organic compound with a unique structure that includes an epoxy group, a tetrahydronaphthalene core, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- typically involves multiple steps. One common approach is the epoxidation of a suitable precursor, such as 2-Naphthalenol, 5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene-. The reaction conditions often include the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in an inert solvent such as dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxy ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields diols .
Wissenschaftliche Forschungsanwendungen
2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- involves its interaction with specific molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenol, 5,6,7,8-tetrahydro-: This compound lacks the epoxy group and has different reactivity and applications.
6-Hydroxytetralin: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
Tetrahydro-β-naphthol: Another related compound with variations in the substituents and functional groups.
Eigenschaften
CAS-Nummer |
112899-61-3 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
5-methyl-2-methylidene-7-propan-2-yl-7,7a-dihydro-1aH-naphtho[2,3-b]oxiren-4-ol |
InChI |
InChI=1S/C15H18O2/c1-7(2)13-11-5-8(3)12(16)6-10(11)9(4)14-15(13)17-14/h5-7,13-16H,4H2,1-3H3 |
InChI-Schlüssel |
URTXGVQEWHGDOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1O)C(=C)C3C(C2C(C)C)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
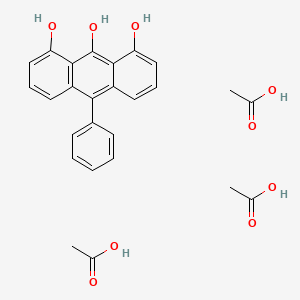
![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)
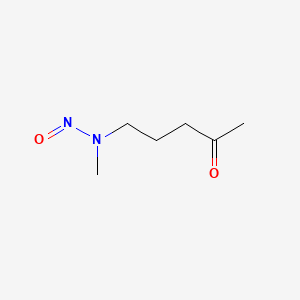
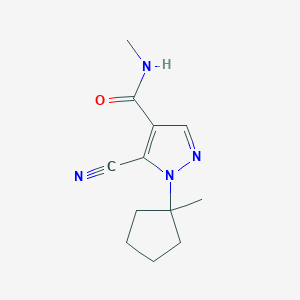
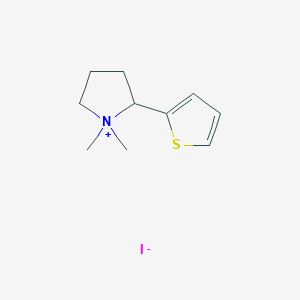
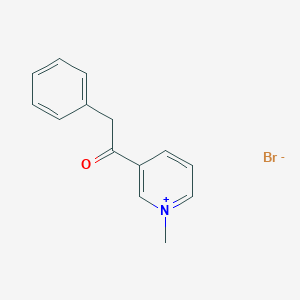

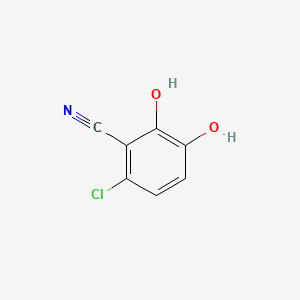
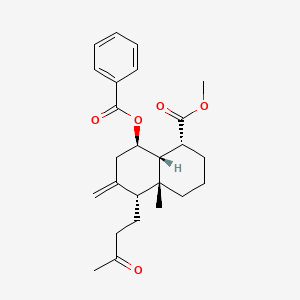
![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)
